molecular formula C12H11BrN4 B1381670 2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1779103-23-9

2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1381670
CAS No.: 1779103-23-9
M. Wt: 291.15 g/mol
InChI Key: MSARFFTWWUVOQP-UHFFFAOYSA-N
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Description

“2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They exhibit a wide range of pharmacological activities and are used in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, one method involves the reaction of enaminonitrile with CS in the presence of sodium methoxide to give pyrimidinethione derivative . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques such as IR, NMR, and UV-Vis . For example, the NMR spectrum of ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate showed signals at 9.34 (s, 2H), 9.26 (dd, J = 2.2, 0.9 Hz, 1H), and 8.95 (t, J = 5.4 Hz, 1H) .


Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions . For example, they can be synthesized from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the melting point of ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate was found to be 214–215 C .

Scientific Research Applications

Synthesis and Biological Activity

  • Antifolate Activity : 2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines have shown antifolate activity, inhibiting dihydrofolate reductase from various sources. One compound, 2,4-diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, demonstrated significant inhibition of enzymes from Pneumocystis carinii and Toxoplasma gondii (Rosowsky, Mota, & Queener, 1995).

Synthetic Methodologies

  • Reductive Amination : The compound has been used in the synthesis of 7-arylmethyl-substituted derivatives through reductive amination processes (Kuznetsov & Chapyshev, 2007).
  • Thorpe–Ziegler-type Reaction : A reaction involving 3-cyanopyridine-2(1H)-thiones and Biginelli-type compounds yielded pyrido[3″,2″:4′,5′]thieno[2′,3′:5,6]pyrido[4,3-d]pyrimidine derivatives with potential antibacterial and antifungal activity (Lebedyeva et al., 2012).
  • Microwave-Assisted Synthesis : This technique was used to produce derivatives of tetrahydropyrido[4,3-d]-pyrimidine-5,7-diones with antibacterial applications (Faty, Rashed, & Youssef, 2015).

Chemical Structure and Properties

  • Crystal Structure Analysis : Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate, a derivative, was analyzed for its crystal structure, providing insights into the conformation and interactions of similar compounds (Akkurt et al., 2015).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their structure and target. For instance, some pyrimidine derivatives have shown anti-fibrotic activities by inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Future Directions

Pyrimidine derivatives have shown potential in various fields, especially in medicinal chemistry due to their diverse biological and pharmaceutical activities . Future research could focus on the development of novel pyrimidine analogs with enhanced activities and minimum toxicity .

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4/c13-9-1-2-11(15-7-9)12-16-6-8-5-14-4-3-10(8)17-12/h1-2,6-7,14H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSARFFTWWUVOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
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2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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